MFCD00121718
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Overview
Description
MFCD00121718 is a complex organic compound with the molecular formula C15H10N2O6 It is characterized by a benzo[de]isoquinoline core structure, which is a fused ring system containing both benzene and isoquinoline units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD00121718 typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of intermediate compounds, which can be further functionalized to introduce the nitro and dioxo groups.
The reaction conditions often include heating the mixture in ethanol or acetonitrile for several hours, followed by purification steps such as recrystallization from a benzene and petroleum ether mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD00121718 undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups at specific positions on the benzo[de]isoquinoline core.
Scientific Research Applications
MFCD00121718 has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of MFCD00121718 involves its interaction with molecular targets such as enzymes and receptors. The nitro and dioxo groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can inhibit the activity of enzymes or modulate the function of receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid: Similar in structure but lacks the nitro group.
2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione: Contains an amino group instead of a nitro group.
Uniqueness
MFCD00121718 is unique due to the presence of both nitro and dioxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H10N2O6 |
---|---|
Molecular Weight |
314.25 g/mol |
IUPAC Name |
3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propanoic acid |
InChI |
InChI=1S/C15H10N2O6/c18-12(19)4-5-16-14(20)10-3-1-2-8-6-9(17(22)23)7-11(13(8)10)15(16)21/h1-3,6-7H,4-5H2,(H,18,19) |
InChI Key |
WQPHHBJMDSZBPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCC(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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